molecular formula C7H13N3S B7510592 4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole

4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole

Cat. No. B7510592
M. Wt: 171.27 g/mol
InChI Key: IPUWWLJSJAZLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It is commonly used in scientific research as a biochemical tool to study the physiological and biochemical effects of various compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole is not well understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of various compounds. It may also interact with other cellular components to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole are varied and depend on the specific compounds being studied. It has been shown to modulate the activity of various enzymes involved in the metabolism of drugs, xenobiotics, and endogenous compounds. Additionally, it has been shown to affect the expression of genes involved in various cellular processes such as apoptosis, cell cycle regulation, and stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole in lab experiments is its high purity and stability. It is also readily available from commercial sources. However, one limitation is its relatively high cost compared to other biochemical tools. Additionally, its mechanism of action is not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole in scientific research. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, there is a need for the development of more cost-effective synthesis methods for 4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole to make it more accessible to researchers.

Synthesis Methods

The synthesis of 4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole can be achieved through a multi-step process. The first step involves the reaction of 2-methylpropylthiol with 4-methyl-1,2,3-triazole-5-thiol to form 4-methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole is commonly used in scientific research as a biochemical tool to study the physiological and biochemical effects of various compounds. It is often used as a reference compound or standard in analytical methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Additionally, it is used as a substrate for enzymes involved in the metabolism of various compounds.

properties

IUPAC Name

4-methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-6(2)4-11-7-9-8-5-10(7)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUWWLJSJAZLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(2-methylpropylsulfanyl)-1,2,4-triazole

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